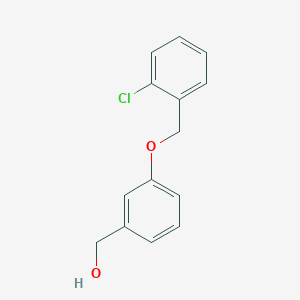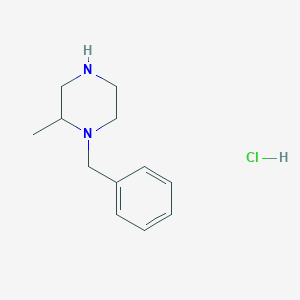
(3-(2-Chlorobenzyloxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chlorobenzyloxy)phenyl)methanol is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.7 g/mol . It is also known by its synonym, 3-[(2-Chlorophenyl)methoxy]benzenemethanol . This compound is characterized by the presence of a chlorobenzyloxy group attached to a phenylmethanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorobenzyloxy)phenyl)methanol typically involves the reaction of 2-chlorobenzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Organic solvents such as dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(3-(2-Chlorobenzyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the chlorobenzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Hydroxyl derivatives
Substitution: Substituted phenylmethanol derivatives
科学研究应用
(3-(2-Chlorobenzyloxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (3-(2-Chlorobenzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- (3-(2-Bromobenzyloxy)phenyl)methanol
- (3-(2-Fluorobenzyloxy)phenyl)methanol
- (3-(2-Methylbenzyloxy)phenyl)methanol
Uniqueness
(3-(2-Chlorobenzyloxy)phenyl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C14H13ClO2 |
|---|---|
分子量 |
248.70 g/mol |
IUPAC 名称 |
[3-[(2-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8,16H,9-10H2 |
InChI 键 |
KBCNZOPDPRPKJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B11725305.png)
![disodium (1Z)-1-[(2S)-2-carboxylatopyrrolidin-1-yl]diazen-1-ium-1,2-bis(olate)](/img/structure/B11725311.png)
![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)
![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)

![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)

![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)
